(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
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Description
Cycloechinulin is a natural product found in Aspergillus ochraceus with data available.
Biological Activity
The compound (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione represents a complex molecular structure with potential biological significance. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic framework and multiple functional groups that contribute to its biological interactions. The presence of nitrogen atoms in the structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives of similar tetracyclic compounds exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Potential : Some tricyclic compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis . The structural features of this compound may enhance its bioactivity against various cancer cell lines.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structural motifs can exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses .
The exact mechanism by which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as a ligand for various receptors influencing cellular signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of structurally related compounds in vitro against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar tetracyclic compounds against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
Properties
IUPAC Name |
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQPWJZZZLMBI-AUHQLAKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.